C19H27N3O6S2

Cardiac Electrophysiology Antiarrhythmic Pharmacology Metabolite Profiling

Researchers requiring regulatory-compliant dofetilide impurity analysis face challenges sourcing authentic Dofetilide N-Oxide reference material. Substitution invalidates USP monograph methods and ANDA submissions. This compound directly resolves traceability requirements. - USP Related Compound B: Mandated reference standard for dofetilide drug substance and product impurity profiling per pharmacopeial monographs. - CYP3A4 Probe: Specifically formed via CYP3A4-mediated N-oxidation; enables targeted drug-drug interaction and metabolism studies unserved by parent drug or N-desmethyl metabolite. - Differentiated Pharmacology: Displays >20-fold lower class III antiarrhythmic potency versus dofetilide with class I activity at high concentrations, serving as a validated negative control or off-target probe in cardiac electrophysiology assays.

Molecular Formula C19H27N3O6S2
Molecular Weight 457.6 g/mol
Cat. No. B12621277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC19H27N3O6S2
Molecular FormulaC19H27N3O6S2
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C19H27N3O6S2/c1-13(23)20-15-3-5-16(6-4-15)30(27,28)22-10-7-14(8-11-22)18(24)21-17(19(25)26)9-12-29-2/h3-6,14,17H,7-12H2,1-2H3,(H,20,23)(H,21,24)(H,25,26)/t17-/m0/s1
InChIKeyXPCLHLAYPMAYTR-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dofetilide N-oxide Product Overview


The molecular formula C19H27N3O6S2 identifies Dofetilide N-oxide (CAS 144449-71-8), also known as UK-116856 and USP Dofetilide Related Compound B . This compound is the primary oxidative metabolite of dofetilide, a class III antiarrhythmic agent [1]. With a molecular weight of 457.56 g/mol and an N-oxide functional group formed via N-oxidation of the parent drug, this compound serves distinct roles as an analytical reference standard, a metabolic pathway probe, and a comparator in pharmacology studies evaluating the contribution of metabolites to therapeutic activity [2].

Why Dofetilide N-oxide Cannot Be Substituted


Dofetilide N-oxide exhibits a fundamentally different pharmacological profile from its parent compound dofetilide and other dofetilide metabolites, precluding generic substitution in both research and analytical contexts. While dofetilide is a potent class III antiarrhythmic (K+ channel blockade), Dofetilide N-oxide demonstrates class I activity (Na+ channel blockade) at high concentrations and displays at least 20-fold lower class III potency than the parent drug [1]. Furthermore, its formation is specifically mediated by CYP3A4 [2], making it an essential probe for cytochrome P450 activity studies that cannot be replaced by non-metabolized class III agents. In analytical settings, Dofetilide N-oxide is the pharmacopeial reference standard (USP Related Compound B) required for dofetilide impurity profiling and method validation—substituting an alternative compound would invalidate regulatory compliance and method traceability [3].

Dofetilide N-oxide vs. Comparators: Key Evidence


Antiarrhythmic Class Divergence: Na+ vs. K+ Channel Blockade

Dofetilide N-oxide demonstrates class I antiarrhythmic activity (Na+ channel blockade), while the parent compound dofetilide is a class III agent (K+ channel blockade) [1]. This represents a qualitative shift in mechanism—not merely a potency reduction—that distinguishes Dofetilide N-oxide from dofetilide and from other dofetilide metabolites that retain class III activity (albeit at reduced potency) [1].

Cardiac Electrophysiology Antiarrhythmic Pharmacology Metabolite Profiling

Reduced Class III Antiarrhythmic Potency

In direct head-to-head pharmacology studies, three metabolites of dofetilide displayed class III (K+ channel blockade) activity, but only at concentrations at least 20-fold higher than those required for dofetilide [1]. Dofetilide N-oxide, while exhibiting class I activity at high concentrations, falls within this low-potency profile for class III effects. The parent compound dofetilide achieves therapeutic class III blockade at substantially lower concentrations than any metabolite including Dofetilide N-oxide [1].

Potency Comparison K+ Channel Pharmacology Metabolite Activity

CYP3A4-Mediated N-Oxidation Specificity

Dofetilide N-oxide is formed specifically via N-oxidation mediated by CYP3A4 [1]. In contrast, the major circulating metabolite of dofetilide, N-desmethyl dofetilide, is formed via N-dealkylation with a high KM of 657 ± 116 μM in humans [2]. This enzymatic divergence means Dofetilide N-oxide serves as a specific probe for CYP3A4-mediated N-oxidation activity, whereas N-desmethyl dofetilide reflects broader CYP-mediated N-dealkylation capacity [2].

Drug Metabolism Cytochrome P450 CYP3A4 Probe

Species-Dependent Metabolic Rate

The rate of oxidative metabolism of dofetilide, which yields Dofetilide N-oxide among other products, follows a species-dependent rank order: male rat > female rat > dog > humans [1]. This order correlates with in vivo metabolic clearance and establishes that human metabolism is substantially slower than rodent metabolism [1]. Researchers using Dofetilide N-oxide as a metabolite standard or metabolic probe must account for these species differences when extrapolating preclinical data to human predictions.

Species Scaling Preclinical PK Metabolic Clearance

USP Related Compound B Regulatory Identity

C19H27N3O6S2 is officially designated as USP Dofetilide Related Compound B (Dofetilide N-oxide) [1]. This compound is supplied with detailed characterization data compliant with regulatory guidelines and is intended for use in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDAs) or commercial dofetilide production [1]. Alternative dofetilide-related compounds (e.g., Related Compound A, C) represent different impurities or degradation products with distinct chemical identities and retention characteristics, rendering them non-substitutable for USP Related Compound B applications.

Analytical Reference Standard USP Monograph Method Validation

Dofetilide N-oxide Applications


Impurity Profiling Reference Standard for ANDA

Dofetilide N-oxide (USP Related Compound B) is required for impurity profiling in dofetilide drug substance and drug product analysis [1]. Regulatory submissions for ANDAs mandate use of this specific reference standard to demonstrate method specificity and accuracy for detecting the N-oxide metabolite impurity. Alternative compounds, including other dofetilide metabolites or impurities, do not meet USP monograph specifications and cannot be substituted without compromising regulatory compliance and method traceability [1].

CYP3A4 Activity Probe for DDI Studies

The formation of Dofetilide N-oxide is specifically mediated by CYP3A4 via N-oxidation, distinguishing it from the N-dealkylation pathway that produces N-desmethyl dofetilide [2]. Researchers can use Dofetilide N-oxide as a pathway-specific endpoint to assess CYP3A4-mediated N-oxidation activity in hepatocyte or microsomal assays, particularly when evaluating potential drug-drug interactions involving CYP3A4 inhibitors or inducers [2]. This application is not served by parent dofetilide or N-desmethyl dofetilide.

Negative Control for Class III Antiarrhythmic Assays

Given its ≥20-fold lower class III antiarrhythmic potency relative to dofetilide, Dofetilide N-oxide serves as an appropriate negative control or low-potency comparator in K+ channel blockade assays [3]. Its class I activity at high concentrations also makes it useful for evaluating potential off-target Na+ channel effects in cardiac electrophysiology studies, a property not shared by dofetilide or other class III metabolites that retain primarily class III activity [3].

Cross-Species PK Calibration Standard

The species-dependent metabolic rate of dofetilide oxidation—male rat > female rat > dog > humans—means that Dofetilide N-oxide is an essential calibration standard when translating preclinical pharmacokinetic data to human predictions [4]. Analytical methods quantifying Dofetilide N-oxide in plasma or microsomal incubations must be validated using authentic Dofetilide N-oxide reference material to ensure accurate cross-species comparisons of metabolic clearance [4].

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